2-(cyclohexen-1-yl)ethylbenzene
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Overview
Description
2-(cyclohexen-1-yl)ethylbenzene: is an organic compound with the molecular formula C14H18 It is a derivative of benzene, where a cyclohexene ring is attached to the ethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize 2-(cyclohexen-1-yl)ethylbenzene involves the Grignard reaction. This process typically starts with the preparation of a Grignard reagent from cyclohex-1-en-1-yl bromide and magnesium in anhydrous ether. The Grignard reagent is then reacted with benzyl chloride to form the desired compound.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with 2-(cyclohex-1-en-1-yl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(cyclohexen-1-yl)ethylbenzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon, leading to the formation of [2-(cyclohexyl)ethyl]benzene.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of iron(III) bromide for bromination.
Major Products Formed:
Oxidation: Cyclohex-1-en-1-yl ethyl ketone or cyclohex-1-en-1-yl acetic acid.
Reduction: [2-(Cyclohexyl)ethyl]benzene.
Substitution: Brominated derivatives of this compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 2-(cyclohexen-1-yl)ethylbenzene is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry:
Polymer Production: It is used in the production of specialty polymers and resins, where its structural properties impart desirable characteristics to the final product.
Mechanism of Action
The mechanism by which 2-(cyclohexen-1-yl)ethylbenzene exerts its effects depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
[2-(Cyclohexyl)ethyl]benzene: This compound is similar but lacks the double bond in the cyclohexene ring.
[2-(Cyclohex-1-en-1-yl)ethyl]toluene: Similar structure but with a methyl group on the benzene ring.
Uniqueness:
Double Bond Presence: The presence of the double bond in the cyclohexene ring of 2-(cyclohexen-1-yl)ethylbenzene imparts unique reactivity compared to its fully saturated analogs.
Versatility in Reactions: The compound’s ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
15232-90-3 |
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Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)ethylbenzene |
InChI |
InChI=1S/C14H18/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1,3-4,7-9H,2,5-6,10-12H2 |
InChI Key |
APWDPJUVRJERLI-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(=CC1)CCC2=CC=CC=C2 |
15232-90-3 | |
Synonyms |
2-(1-cyclohexenyl)ethylbenzene |
Origin of Product |
United States |
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